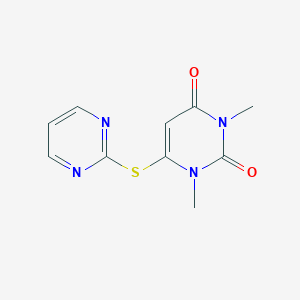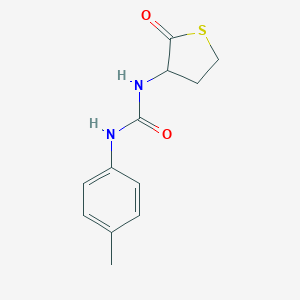
1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione is a heterocyclic compound that contains two pyrimidine rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of 1,3-dimethyluracil with a pyrimidine-2-thiol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The nitrogen atoms in the pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of 1,3-Dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione.
Pyrimidine-2-thiol: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its dual pyrimidine ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10N4O2S |
|---|---|
Molecular Weight |
250.28g/mol |
IUPAC Name |
1,3-dimethyl-6-pyrimidin-2-ylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2S/c1-13-7(15)6-8(14(2)10(13)16)17-9-11-4-3-5-12-9/h3-6H,1-2H3 |
InChI Key |
KUFFPOBFZQHJSA-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)SC2=NC=CC=N2 |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)SC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate](/img/structure/B500874.png)
![2-(4-Chlorophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B500875.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B500876.png)
![8-Nitro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B500879.png)
![8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B500883.png)
![8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B500884.png)
![8-Chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B500886.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B500888.png)
![6,8-dichloro-N-(4-pyridinylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B500889.png)
![N-allyl-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B500890.png)
![8-chloro-N-(4-fluorobenzyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B500891.png)
![Ethyl 1-{[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B500892.png)
![8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B500893.png)
